3-Methoxyphenylmagnesium bromide
Overview
Description
3-Methoxyphenylmagnesium bromide (3-MPMB) is an organometallic compound that has been used in a variety of research applications in the laboratory setting. It is a colorless, volatile liquid with a pungent odor and is soluble in both water and organic solvents. 3-MPMB is a versatile reagent that has been used in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the preparation of various organometallic compounds.
Scientific Research Applications
Synthesis of Complex Compounds : 3-Methoxyphenylmagnesium bromide is used in the synthesis of complex chemical compounds. For instance, its reaction with 2-nitropyridine-N-oxide and subsequent demethylation led to the formation of 2-(2′-hydroxyphenyl)pyridine-N-oxide, which undergoes thermal deoxidation (Antkowiak & Gessner, 1984).
Coupling Reactions : It plays a crucial role in solvolytic stereoselective coupling reactions, as demonstrated in the coupling of p-methoxyphenylmagnesium bromide with substituted allylic chlorides. This process involves the formation of an ion-pair intermediate, impacting the regio- and stereo-selectivity of the reaction (Lajis & Khan, 1992).
Antiestrogenic Activity Studies : In the synthesis of compounds with potential antiestrogenic activity, such as in the preparation of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt, 3-Methoxyphenylmagnesium bromide is utilized (Jones et al., 1979).
Synthesis of Medical Isotopes : Its role in synthesizing medical isotopes is illustrated in the preparation of CERM 12816, a potential anti-anginal drug, where it was used for labelling with [14C] in the benzyl group (Mounetou et al., 1998).
Creation of Novel Molecules : The compound is used in the creation of novel molecules, such as in the total synthesis of gibbilimbols A-D, where a copper-catalyzed coupling with various unsaturated alkyl bromides was a key step (Vyvyan et al., 2002).
Formation of Complex Metal Salts : In the formation of complex metal salts, it was used in synthesizing nickel(II) and cobalt(II) complexes with dithiophosphinato ligands, demonstrating diverse coordination geometries and bonding characteristics (SAĞLAM et al., 2010).
Stereoselective Synthesis : It is utilized in the stereoselective synthesis of complex organic compounds, as in the case of (−)-cytoxazone (Madhan, Kumar, & Rao, 2001).
properties
IUPAC Name |
magnesium;methoxybenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUUDDGRDRPAQQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenylmagnesium bromide | |
CAS RN |
36282-40-3 | |
Record name | 3-Methoxyphenylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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